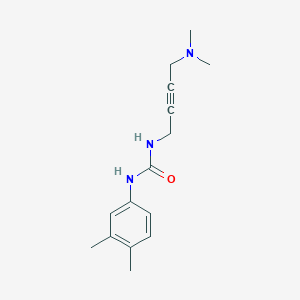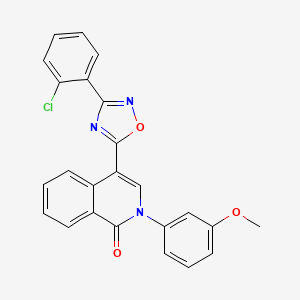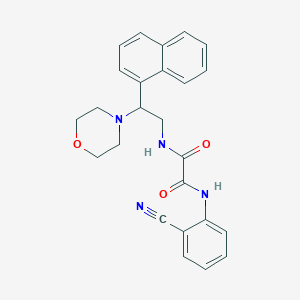![molecular formula C14H18N6 B2568929 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine CAS No. 2380094-79-9](/img/structure/B2568929.png)
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine, also known as MP-10, is a chemical compound that has been studied for its potential use in scientific research. MP-10 is a pyridazine-based compound that has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its binding to the dopamine D2 receptor. This binding leads to the activation of a signaling pathway that results in an increase in dopamine release. This increase in dopamine release is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been shown to have an effect on the regulation of body temperature and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine in lab experiments is its specificity for the dopamine D2 receptor. This allows researchers to study the effects of dopamine release in a more targeted manner. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors in addition to the dopamine D2 receptor.
Orientations Futures
There are several future directions for the study of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine. One area of research is the potential use of this compound in the treatment of Parkinson's disease. Another area of research is the exploration of the potential off-target effects of this compound, as this may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in scientific research.
Méthodes De Synthèse
The synthesis of 3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves the reaction of 4-(4-methylpyrimidin-2-yl)piperazine with 3-methyl-6-bromo-pyridazine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and addiction. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propriétés
IUPAC Name |
3-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-5-6-15-14(16-11)20-9-7-19(8-10-20)13-4-3-12(2)17-18-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSSESXGDDGTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclopentyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2568846.png)
![2-Ethyl-5-((2-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568847.png)
![N-phenyl-N'-[3-(trifluoromethyl)benzyl]thiourea](/img/structure/B2568850.png)



![N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2568858.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2568861.png)
![8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2568862.png)

![dimethyl 2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2568864.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2568868.png)